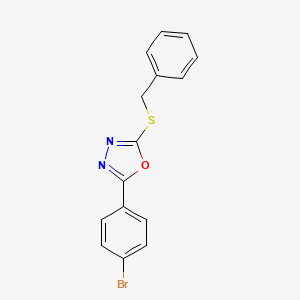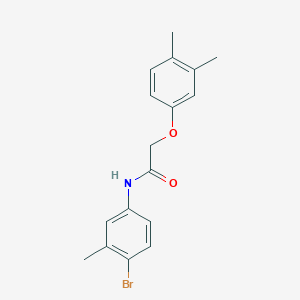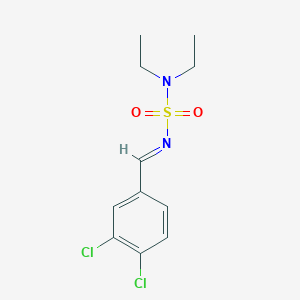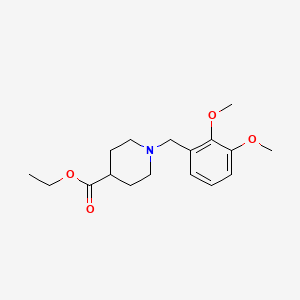![molecular formula C17H14N2O3 B5791339 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. DPI has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用機序
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide inhibits NADPH oxidase by binding to its flavin-containing subunit, which is responsible for the production of ROS. This prevents the enzyme from producing ROS, leading to a decrease in oxidative stress. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has also been shown to inhibit other enzymes that produce ROS, such as xanthine oxidase and nitric oxide synthase.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of ROS and pro-inflammatory cytokines. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. In addition, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been shown to have neuroprotective effects and to improve cardiovascular function.
実験室実験の利点と制限
One advantage of using N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide in lab experiments is its specificity for NADPH oxidase. This allows researchers to study the role of this enzyme in various biological processes without affecting other enzymes that produce ROS. However, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has some limitations. It is a potent inhibitor of ROS production, which can lead to cellular damage if used at high concentrations. In addition, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has a short half-life and can be rapidly metabolized in vivo.
将来の方向性
There are several future directions for research on N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide. One area of interest is the development of N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide analogs with improved specificity and potency. Another area of interest is the study of the role of NADPH oxidase in aging and age-related diseases. Finally, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide can be used as a tool to study the role of ROS in various biological processes, including metabolism, signaling, and cell death.
Conclusion
In conclusion, N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its mechanism of action has been extensively studied, and it has a range of biochemical and physiological effects. While N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has some limitations, it remains an important tool for studying the role of ROS in various biological processes. Future research on N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide and its analogs will likely lead to new insights into the role of oxidative stress in health and disease.
合成法
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide can be synthesized through several methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate and acetic anhydride to form 3-(4-nitrophenyl)propanoic acid. This is then reacted with phthalic anhydride in the presence of sulfuric acid to form N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide.
科学的研究の応用
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been widely used in scientific research due to its ability to inhibit NADPH oxidase. This enzyme is involved in the production of ROS, which are important signaling molecules in cells. However, excessive ROS production can lead to oxidative stress and cellular damage. N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide has been used to study the role of NADPH oxidase in various biological processes, including inflammation, cancer, and cardiovascular disease.
特性
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-15(20)18-11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWXTEPVKPCVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)


![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)


![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)


![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)
